4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)pyrimidine
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Overview
Description
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the pyrazolyl and piperidinyl groups through nucleophilic substitution and sulfonylation reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is common to maintain consistency and efficiency. Purification steps such as crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, methanol.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,5-Dimethylpyrazol-1-yl)aniline
- 4-(3,5-Dimethylpyrazol-1-yl)benzoic acid
- 4-(3,5-Dimethylpyrazol-1-yl)phenol
Uniqueness
Compared to similar compounds, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)pyrimidine stands out due to its complex structure, which imparts unique chemical properties and potential applications. The presence of both pyrazolyl and piperidinyl groups enhances its versatility in various chemical reactions and research applications.
Properties
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-6-[[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N7O3S/c1-14-8-15(2)26(23-14)18-9-19(21-13-20-18)29-12-16-4-6-25(7-5-16)30(27,28)17-10-22-24(3)11-17/h8-11,13,16H,4-7,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUKINWRBIINYFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)OCC3CCN(CC3)S(=O)(=O)C4=CN(N=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N7O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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